Secalciferol

Description

Secalciferol has been reported in Homo sapiens, Streptomyces filamentosus, and Streptomyces sclerotialus with data available.

Properties

IUPAC Name |

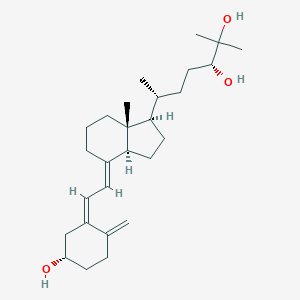

(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKJYANJHNLEEP-XRWYNYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021260 | |

| Record name | 24R,25-Dihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24R,25-Dihydroxyvitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55721-11-4 | |

| Record name | 24R,25-Dihydroxyvitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55721-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secalciferol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055721114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24R,25-Dihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55721-11-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SECALCIFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/460029IUDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24R,25-Dihydroxyvitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physical and chemical properties of (24R)-24,25-Dihydroxyvitamin D3

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (24R)-24,25-Dihydroxyvitamin D3. It is intended for researchers, scientists, and drug development professionals working with vitamin D metabolites. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.

Core Physical and Chemical Properties

(24R)-24,25-Dihydroxyvitamin D3, a significant metabolite of vitamin D3, plays a role in various physiological processes. While considered by some as an inactive catabolite destined for excretion, emerging evidence suggests it possesses unique biological activities, particularly in bone and cartilage health.[1][2] It is formed from 25-hydroxyvitamin D3 through the action of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase).[1]

Table 1: Physical and Chemical Properties of (24R)-24,25-Dihydroxyvitamin D3

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₄O₃ | [3] |

| Molecular Weight | 416.6 g/mol | [3] |

| IUPAC Name | (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | [2][3] |

| CAS Number | 40013-87-4 | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not explicitly available in the searched literature for the solid form. | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] Sparingly soluble in aqueous buffers.[5] For aqueous solutions, it is recommended to first dissolve in ethanol and then dilute with the aqueous buffer.[5] The solubility of the parent compound, Vitamin D3, has been reported in various organic solvents, with higher solubility in less polar solvents like propan-1-ol and ethanol compared to methanol and acetonitrile.[4] | |

| Stability | Recommended storage for solutions is at -20°C, protected from light.[6] Stock solutions in DMSO are suggested to be stored at -80°C for up to 6 months and at -20°C for 1 month, under nitrogen and protected from light.[4] The parent compound, Vitamin D3, is known to be sensitive to light, oxygen, and acidic pH.[7] |

Synthesis and Metabolism

The synthesis of (24R)-24,25-Dihydroxyvitamin D3 is a crucial step in the catabolic pathway of vitamin D3.

Biosynthesis

The primary route of biosynthesis involves the hydroxylation of 25-hydroxyvitamin D3 (calcifediol) at the C24 position. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase.[1]

Chemical Synthesis

Several chemical synthesis routes for (24R)-24,25-Dihydroxyvitamin D3 have been developed, often for the purpose of creating standards for analytical methods or for biological studies. One approach involves Lythgoe's Wittig-Horner reaction, with a key step being the stereocontrolled introduction of the 24-hydroxyl group via a palladium(0)-induced[8][8]-sigmatropic rearrangement.[9] Another method starts with 3β-hydroxy-5-cholenic acid methyl ester and involves several steps, including a Pummerer rearrangement and irradiation, to yield a precursor that is then reacted with a Grignard reagent.[10]

Biological Activity and Signaling Pathways

While often considered a less active metabolite compared to 1α,25-dihydroxyvitamin D3, (24R)-24,25-Dihydroxyvitamin D3 exhibits distinct biological effects, particularly in bone and cartilage. It has been shown to play a role in fracture healing and the maintenance of normal bone integrity.

Genomic Signaling Pathway

(24R)-24,25-Dihydroxyvitamin D3 can bind to the Vitamin D Receptor (VDR), although with a lower affinity than 1α,25-dihydroxyvitamin D3. Upon binding, the VDR can form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Non-Genomic Signaling Pathway

In addition to its genomic actions, (24R)-24,25-Dihydroxyvitamin D3 is also capable of initiating rapid, non-genomic signaling events. These are mediated through membrane-associated receptors and involve the activation of intracellular signaling cascades. For instance, in hepatocytes, it has been shown to induce pro-inflammatory signaling pathways.

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of (24R)-24,25-Dihydroxyvitamin D3 in biological matrices such as serum.

Table 2: Representative LC-MS/MS Protocol for (24R)-24,25-Dihydroxyvitamin D3 in Human Serum

| Step | Description |

| Sample Preparation | 1. To 100 µL of serum, add an internal standard (e.g., d6-24,25(OH)₂D₃).2. Perform protein precipitation with a solvent like methanol or zinc sulfate.[11]3. Centrifuge to pellet the precipitated proteins.4. Perform liquid-liquid extraction of the supernatant with an organic solvent (e.g., hexane/MTBE).[11]5. Evaporate the organic layer to dryness under a stream of nitrogen.6. Reconstitute the residue in the mobile phase. |

| Chromatography | LC System: Waters ACQUITY UPLC or similar.[11]Column: ACQUITY UPLC BEH-Phenyl, 1.7 µm, 2.1 x 50 mm or similar.[11]Mobile Phase A: 2 mM ammonium acetate + 0.1% formic acid in water.[11]Mobile Phase B: 2 mM ammonium acetate + 0.1% formic acid in methanol.[11]Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analyte.[11]Flow Rate: 400 µL/min.[11] |

| Mass Spectrometry | Mass Spectrometer: Waters Xevo TQ-S or a similar triple quadrupole instrument.[11]Ionization Mode: Electrospray Ionization (ESI) positive.[11]Acquisition Mode: Multiple Reaction Monitoring (MRM).[11]MRM Transition (example): For the DMEQ-TAD derivatized analyte: 762.6 > 468.3 m/z.[11] |

digraph "LC-MS/MS Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Serum Sample"]; "Add_IS" [label="Add Internal Standard"]; "Protein_Precipitation" [label="Protein Precipitation"]; "Extraction" [label="Liquid-Liquid Extraction"]; "Evaporation" [label="Evaporation to Dryness"]; "Reconstitution" [label="Reconstitution"]; "LC_Separation" [label="LC Separation"]; "MS_Detection" [label="MS/MS Detection"]; "Data_Analysis" [label="Data Analysis"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Quantification Result"];

"Start" -> "Add_IS" -> "Protein_Precipitation" -> "Extraction" -> "Evaporation" -> "Reconstitution" -> "LC_Separation" -> "MS_Detection" -> "Data_Analysis" -> "End"; }

VDR Binding Assay - Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of (24R)-24,25-Dihydroxyvitamin D3-liganded VDR to a specific DNA sequence (VDRE).

Table 3: General Protocol for VDR-VDRE EMSA

| Step | Description |

| Probe Preparation | 1. Synthesize and anneal complementary oligonucleotides containing the VDRE sequence.2. Label the double-stranded DNA probe, typically with a radioisotope (e.g., ³²P) or a fluorescent dye. |

| Binding Reaction | 1. Incubate the labeled VDRE probe with purified VDR and RXR proteins in a binding buffer.2. Add (24R)-24,25-Dihydroxyvitamin D3 to the reaction mixture to assess its effect on VDR-VDRE binding. Include a control with 1α,25-dihydroxyvitamin D3 and a no-ligand control.3. Incubate at room temperature to allow complex formation. |

| Electrophoresis | 1. Load the binding reaction mixtures onto a non-denaturing polyacrylamide gel.2. Run the electrophoresis at a constant voltage in a cold room or with a cooling system. |

| Detection | 1. After electrophoresis, dry the gel.2. Expose the gel to X-ray film (for radiolabeled probes) or scan using an appropriate imager (for fluorescent probes) to visualize the DNA-protein complexes. A "shift" in the migration of the labeled probe indicates binding. |

Conclusion

(24R)-24,25-Dihydroxyvitamin D3 is a metabolite of vitamin D3 with distinct physical, chemical, and biological properties. While its role is still under investigation, it is evident that it is not merely an inactive catabolite. Its ability to interact with the VDR and potentially other receptors, thereby modulating gene expression and initiating rapid signaling events, suggests a more complex physiological function than previously appreciated. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further explore the significance of this intriguing vitamin D metabolite.

References

- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 3. 24,25-Dihydroxycholecalciferol | C27H44O3 | CID 6434253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Vitamin D - Wikipedia [en.wikipedia.org]

- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Secalciferol: A Vitamin D Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, chemically known as (24R)-24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), is a significant metabolite of vitamin D₃. Initially considered an inactive catabolite destined for excretion, emerging research has unveiled its distinct biological functions, particularly in bone and cartilage health. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound's role as a vitamin D metabolite.

Discovery and Initial Characterization

The journey to understanding the complex metabolic pathway of vitamin D₃ led to the identification of several hydroxylated derivatives. Following the discovery of the circulating form, 25-hydroxyvitamin D₃ (25(OH)D₃), and the active hormonal form, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), researchers sought to identify other metabolites.

In 1972 , a pivotal study by Holick, Schnoes, DeLuca, Gray, Boyle, and Suda led to the first isolation and identification of this compound.[1][2] This discovery was made in the laboratory of Hector DeLuca, a prominent figure in vitamin D research.[2] The metabolite was isolated from the kidneys of animals, indicating its endogenous production.[1]

Key Researchers

-

Hector F. DeLuca: A leading figure in vitamin D research, his laboratory was at the forefront of identifying key vitamin D metabolites.

-

Michael F. Holick: A key collaborator in DeLuca's lab, Holick played a crucial role in the identification of 24,25(OH)₂D₃.[1][2]

-

H. K. Schnoes: Contributed to the chemical characterization and structural elucidation of the newly discovered metabolite.[1]

Biosynthesis of this compound

This compound is synthesized from its precursor, 25-hydroxyvitamin D₃, through the action of the mitochondrial enzyme CYP24A1 , also known as 25-hydroxyvitamin D₃-24-hydroxylase.[2][3] This enzyme is a member of the cytochrome P450 superfamily and is responsible for hydroxylating vitamin D metabolites at the C-24 position.[3]

The expression and activity of CYP24A1 are tightly regulated. It is induced by the active form of vitamin D, 1,25(OH)₂D₃, creating a feedback loop to control the levels of active vitamin D and promote the catabolism of 25(OH)D₃.[4]

Experimental Protocols

General Experimental Workflow for Isolation and Identification (circa 1970s)

A generalized workflow for the isolation and characterization of vitamin D metabolites during that period would have included the following steps:

-

Extraction: Lipid-soluble compounds, including vitamin D and its metabolites, would be extracted from biological samples (e.g., kidney tissue, plasma) using organic solvents.

-

Chromatographic Separation: The crude extract would then be subjected to various chromatographic techniques to separate the different metabolites.

-

Open-Column Chromatography: Initially, techniques like chromatography on silicic acid or Sephadex LH-20 were commonly used for preliminary fractionation.

-

High-Performance Liquid Chromatography (HPLC): The development of HPLC in the 1970s provided a powerful tool for the high-resolution separation of closely related vitamin D metabolites.[5]

-

-

Spectrometric Analysis for Structural Elucidation:

-

Ultraviolet (UV) Spectrophotometry: Vitamin D and its metabolites exhibit a characteristic UV absorption spectrum, which was used for detection and preliminary identification.

-

Mass Spectrometry (MS): Mass spectrometry was a critical tool for determining the molecular weight and fragmentation pattern of the isolated compound, providing crucial information for its structural identification.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR spectroscopy would have been employed to determine the precise arrangement of atoms within the molecule.

-

Experimental Workflow for Vitamin D Metabolite Isolation (1970s)

References

- 1. Vitamin D3 protects articular cartilage by inhibiting the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 3. CYP24A1 - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Isolation and identification of 24,25-dihydroxycholecalciferol, a metabolite of vitamin D made in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, also known as 24,25-dihydroxycholecalciferol or 24,25(OH)₂D₃, is a significant metabolite of Vitamin D₃. While the hormonal activity of its counterpart, calcitriol (1,25-dihydroxycholecalciferol), is well-established, this compound is emerging as a molecule with distinct and crucial biological functions. This technical guide provides a comprehensive overview of the primary biological roles of this compound in the human body, focusing on its mechanism of action, involvement in key physiological processes, and the experimental methodologies used for its study.

Core Biological Functions of this compound

This compound is implicated in a range of physiological processes, often acting in concert with or modulating the effects of other Vitamin D metabolites. Its primary functions include roles in calcium homeostasis, bone metabolism, immune modulation, and the regulation of cell proliferation and differentiation.

Calcium and Phosphate Homeostasis

While calcitriol is the principal regulator of calcium and phosphate homeostasis, this compound also contributes to the intricate balance of these minerals. It is involved in the intestinal absorption of calcium, although its effects are considered less potent than those of calcitriol. The precise mechanisms are still under investigation, but it is believed to modulate calcium transport processes within the intestinal epithelium.

Bone Metabolism

This compound plays a multifaceted role in bone health. It is essential for normal bone formation and mineralization. Studies have shown that this compound promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.[1] It also influences the expression of key osteogenic markers, such as alkaline phosphatase and osteocalcin. Furthermore, this compound may have a regulatory role in bone resorption, contributing to the overall balance of bone remodeling.

Immune Modulation

The Vitamin D endocrine system is a known modulator of the immune system, and this compound contributes to these immunomodulatory effects. It can influence the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-10 (IL-10), thereby modulating inflammatory responses. This suggests a potential role for this compound in autoimmune diseases and in the body's response to infections.

Cell Proliferation and Differentiation

This compound exhibits effects on cell growth and differentiation in various cell types. In certain cancer cell lines, such as breast cancer, it has been shown to reduce tumor growth and metastasis in a dose-dependent manner by inducing apoptosis (programmed cell death).[2] Conversely, in other contexts, such as with certain cancer cell lines, it has been observed to stimulate DNA synthesis.[2] This highlights the cell-type-specific and context-dependent nature of this compound's effects on cellular proliferation.

Mechanism of Action

The biological effects of this compound are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

Genomic Pathway

Upon binding to the VDR in the cytoplasm, this compound induces a conformational change in the receptor. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the principal mechanism through which this compound regulates the expression of genes involved in its various biological functions.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the pharmacokinetic properties and biological activity of this compound.

| Pharmacokinetic Parameter | Value (in Humans) | Reference |

| Half-life (t½) | Biphasic: 3.0 ± 0.9 hours and 8.2 ± 2.9 days | [3][4] |

| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | [3][4] |

| Bioavailability (Oral) | Approximately 70% | [3][4] |

| Biological Activity | Observation | Reference |

| VDR Binding Affinity | Weak binding compared to 1α,25-dihydroxyvitamin D₃. | [5] |

| Breast Cancer (MCF7) Tumor Growth (in vivo) | Reduced tumor growth and metastasis. | [2] |

| Breast Cancer (MCF7, T47D) Apoptosis (in vitro) | Dose-dependent increase in apoptosis. | [2] |

| Breast Cancer (MCF7, T47D) DNA Synthesis (in vitro) | Stimulated DNA synthesis. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.

Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the VDR.

-

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃ (radioligand)

-

Unlabeled this compound and 1α,25(OH)₂D₃ (competitors)

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

-

-

Procedure:

-

Incubate a fixed concentration of recombinant VDR with a saturating concentration of [³H]-1α,25(OH)₂D₃ in the presence of increasing concentrations of unlabeled this compound or 1α,25(OH)₂D₃.

-

Incubate at 4°C for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand by adding hydroxyapatite slurry and centrifuging.

-

Wash the hydroxyapatite pellet to remove unbound radioligand.

-

Resuspend the pellet in scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) for this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

Osteoblast Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

-

Materials:

-

Human mesenchymal stem cells (hMSCs)

-

Osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid)

-

This compound

-

Alkaline phosphatase (ALP) staining kit

-

Alizarin Red S staining solution

-

RNA extraction kit and reagents for qRT-PCR

-

Antibodies for osteocalcin (for Western blot or ELISA)

-

-

Procedure:

-

Culture hMSCs in standard growth medium until they reach confluence.

-

Induce osteogenic differentiation by switching to osteogenic differentiation medium.

-

Treat cells with varying concentrations of this compound or vehicle control.

-

At different time points (e.g., 7, 14, and 21 days), assess osteoblast differentiation using the following methods:

-

Alkaline Phosphatase (ALP) Activity: Stain cells for ALP activity or perform a quantitative ALP assay on cell lysates.

-

Mineralization: Stain for calcium deposition using Alizarin Red S staining.

-

Gene Expression: Extract RNA and perform qRT-PCR to quantify the expression of osteogenic marker genes (e.g., RUNX2, ALP, Osteocalcin).

-

Protein Expression: Analyze the protein levels of osteocalcin using Western blotting or ELISA.

-

-

Cytokine Expression Analysis

This protocol is used to measure the effect of this compound on cytokine production by immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

-

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with fetal bovine serum

-

Lipopolysaccharide (LPS) or other immune stimulants

-

This compound

-

ELISA kits for IL-6, TNF-α, and IL-10

-

RNA extraction kit and reagents for qRT-PCR

-

-

Procedure:

-

Isolate PBMCs from healthy human donors using density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 medium.

-

Pre-treat cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with LPS to induce cytokine production.

-

After an appropriate incubation period, collect the cell culture supernatants and cell pellets.

-

Cytokine Protein Levels: Measure the concentrations of IL-6, TNF-α, and IL-10 in the supernatants using specific ELISA kits.

-

Cytokine Gene Expression: Extract total RNA from the cell pellets and perform qRT-PCR to quantify the mRNA levels of IL-6, TNF-α, and IL-10.

-

Conclusion

This compound, a major metabolite of Vitamin D₃, exhibits a range of biological functions that are critical for human health. Its roles in calcium and bone metabolism, immune modulation, and cell fate determination underscore its importance beyond being a mere intermediate in Vitamin D metabolism. While its binding affinity for the VDR is weaker than that of calcitriol, it demonstrates significant biological activity, suggesting unique or complementary roles in the Vitamin D endocrine system. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways governed by this compound, which will be crucial for leveraging its therapeutic potential in various physiological and pathological conditions. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the multifaceted nature of this compound.

References

- 1. support.nanotempertech.com [support.nanotempertech.com]

- 2. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects | MDPI [mdpi.com]

Secalciferol: A Comprehensive Technical Guide to its Synonyms, Biological Activity, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, a significant metabolite of Vitamin D3, plays a crucial role in calcium homeostasis and bone metabolism. While often overshadowed by the more potent calcitriol, a growing body of research highlights its unique biological functions and therapeutic potential. This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and alternative names used in scientific literature, its quantitative biological activities, detailed experimental protocols for its study, and a visualization of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Synonyms and Alternative Names for this compound

In scientific literature and chemical databases, this compound is referred to by a variety of names. A comprehensive understanding of this nomenclature is essential for conducting thorough literature searches and for clear communication within the scientific community.

| Category | Name |

| International Nonproprietary Name (INN) | This compound |

| Systematic (IUPAC) Name | (3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol |

| Common Chemical Names | (24R)-24,25-Dihydroxyvitamin D3 |

| 24(R),25-Dihydroxycholecalciferol | |

| (24R)-Hydroxycalcidiol | |

| Brand Name | Osteo D |

| CAS Registry Number | 55721-11-4 |

| PubChem CID | 5283748 |

| ChEBI ID | CHEBI:28818 |

| Other Identifiers | Ro 21-5816, 24R,25(OH)2D3 |

Quantitative Biological Data

This compound exhibits distinct biological activities, particularly in its interaction with the Vitamin D Receptor (VDR) and its pharmacokinetic profile. The following tables summarize key quantitative data from various studies.

In Vitro Activity

| Parameter | Value | Cell Line/System | Reference |

| EC50 for VDR Activation | 150 nM | IZ-CYP24 and 12-VDRE cells | [1][2] |

Human Pharmacokinetics (Following a 25 µg intravenous bolus)

| Parameter | Value | Reference |

| Half-life (t½) | 3.0 ± 0.9 hours (initial phase) | [3][4] |

| 8.2 ± 2.9 days (terminal phase) | [3][4] | |

| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | [3][4] |

| Oral Bioavailability | ~70% | [3] |

Key Signaling Pathways

This compound exerts its biological effects through both genomic and non-genomic signaling pathways. The genomic pathway is mediated by the nuclear Vitamin D Receptor (VDR), while the non-genomic pathways involve rapid, membrane-associated events.

Genomic Signaling Pathway

The genomic actions of this compound are initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial for the long-term regulation of calcium and phosphate homeostasis.

Non-Genomic Signaling Pathway in Chondrocytes

This compound has been shown to induce rapid, non-genomic effects, particularly in chondrocytes, the cells responsible for cartilage formation. These effects are mediated by a putative membrane receptor and involve the activation of intracellular signaling cascades, such as the Protein Kinase C (PKC) pathway. This pathway is important for chondrocyte differentiation and matrix synthesis.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Mechanism | Concentration [selleckchem.com]

- 3. Pharmacokinetics of 24,25-dihydroxyvitamin D3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

The Role of Secalciferol in Calcium and Phosphate Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secalciferol, also known as 24R,25-dihydroxyvitamin D3 [24R,25(OH)2D3], is a significant metabolite of vitamin D3. While often overshadowed by the more potent calcitriol (1,25-dihydroxyvitamin D3), this compound plays a distinct and crucial role in the intricate regulation of calcium and phosphate homeostasis. This technical guide provides an in-depth exploration of this compound's mechanisms of action, its interaction with the vitamin D receptor (VDR), and its physiological effects on key target organs, including the intestines, kidneys, and bones. This document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of mineral metabolism and drug development.

Introduction

The vitamin D endocrine system is paramount for maintaining mineral balance and skeletal health. Vitamin D3, upon its synthesis in the skin or dietary intake, undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, producing calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D. The second hydroxylation, primarily in the kidneys, yields the highly active hormone calcitriol. However, another important metabolic pathway exists where calcifediol is hydroxylated at the 24-position to form this compound.[1] While initially considered an inactive catabolite, a growing body of evidence demonstrates that this compound possesses unique biological functions, contributing to the fine-tuning of calcium and phosphate homeostasis.[2][3]

This guide will dissect the multifaceted role of this compound, providing a detailed understanding of its contribution to mineral regulation.

Physicochemical Properties and Pharmacokinetics

This compound is a secosteroid with the molecular formula C27H44O3. Its activity is intrinsically linked to its structure, which allows for interaction with the Vitamin D Receptor (VDR).

Quantitative Data: Pharmacokinetics of this compound in Humans

Pharmacokinetic studies in healthy human subjects have provided insights into the absorption, distribution, metabolism, and excretion of this compound. The following table summarizes key pharmacokinetic parameters.

| Parameter | Value | Reference |

| Half-life (t½) | Biphasic: 3.0 ± 0.9 hours (initial phase), 8.2 ± 2.9 days (terminal phase) | [4] |

| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | [4] |

| Bioavailability (Oral) | Approximately 70% | [4] |

Mechanism of Action: The Vitamin D Receptor (VDR)

This compound, like other vitamin D metabolites, exerts its biological effects primarily through binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[5]

VDR Binding Affinity

The affinity of this compound for the VDR is lower than that of calcitriol. This difference in binding affinity is a key determinant of their respective biological potencies. While precise, directly comparative Kd or IC50 values are not consistently reported across the literature, it is generally accepted that calcitriol's affinity for the VDR is significantly higher.[6] For instance, some studies suggest the affinity of 25(OH)D and 24,25(OH)2D for the VDR is approximately 900 and 5000 times lower, respectively, compared to that of 1α,25(OH)2D.[6]

VDR-Mediated Gene Transcription

Upon binding to this compound, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Role in Calcium Homeostasis

This compound contributes to the regulation of serum calcium levels primarily through its actions on the intestine and bone.

Intestinal Calcium Absorption

While calcitriol is the most potent stimulator of intestinal calcium absorption, this compound also plays a role. It is thought to modulate the expression of genes involved in transcellular calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.[7][8]

Bone Metabolism

This compound exhibits complex effects on bone remodeling. It has been shown to promote the differentiation of osteoblasts, the bone-forming cells.[2][3] In contrast to calcitriol, which can stimulate bone resorption at high concentrations, some studies suggest that this compound may have a more direct role in promoting bone formation and mineralization.[1] It also influences osteoclastogenesis, the formation of bone-resorbing cells, by modulating the RANKL/OPG signaling pathway.[9]

Role in Phosphate Homeostasis

This compound also contributes to the regulation of phosphate levels, primarily through its actions in the kidneys.

Renal Phosphate Reabsorption

In the renal tubules, this compound influences the expression of sodium-phosphate cotransporters, such as NPT2a and NPT2c, which are responsible for reabsorbing phosphate from the glomerular filtrate back into the bloodstream. The precise effect of this compound on these transporters is complex and may be context-dependent, but it is understood to contribute to the overall maintenance of phosphate balance.[10][11]

Interaction with Parathyroid Hormone (PTH)

The synthesis and secretion of parathyroid hormone (PTH) are tightly regulated by serum calcium and vitamin D metabolites. While calcitriol is a potent inhibitor of PTH gene transcription, this compound also appears to have a regulatory role, contributing to the negative feedback loop that controls PTH levels.[12]

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound's function.

VDR Binding Assay (Competitive Radioligand Binding Assay)

Objective: To determine the binding affinity (Kd or IC50) of this compound for the Vitamin D Receptor.

Protocol Outline:

-

Preparation of VDR: Isolate VDR from a suitable source, such as recombinant expression systems or tissue extracts (e.g., chick intestine).

-

Radioligand: Use a radiolabeled high-affinity ligand, typically [3H]-calcitriol.

-

Competition: Incubate a fixed concentration of VDR and [3H]-calcitriol with increasing concentrations of unlabeled this compound (the competitor).

-

Separation: Separate the VDR-bound radioligand from the unbound radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) can be determined. The Kd can then be calculated using the Cheng-Prusoff equation.[13]

Measurement of Intestinal Calcium Absorption (In Situ Ligated Loop Technique in Rats)

Objective: To quantify the effect of this compound on active intestinal calcium transport.

Protocol Outline:

-

Animal Model: Use vitamin D-deficient rats to minimize endogenous vitamin D activity. Administer this compound or a vehicle control to different groups of animals.

-

Surgical Procedure: Anesthetize the rat and expose the small intestine. Ligate a segment of the duodenum (e.g., 5 cm).

-

Perfusion: Inject a solution containing a known concentration of calcium and a radioactive tracer (e.g., 45Ca) into the ligated loop.

-

Incubation: Allow for a specific incubation period (e.g., 30-60 minutes) for calcium absorption to occur.

-

Sample Collection: Collect the remaining luminal fluid from the loop and blood samples.

-

Analysis: Measure the amount of 45Ca remaining in the lumen and the amount that has appeared in the blood.

-

Calculation: Calculate the rate of calcium absorption based on the disappearance of 45Ca from the lumen and its appearance in the circulation.

Assessment of Renal Phosphate Reabsorption (Measurement of TmP/GFR in Mice)

Objective: To evaluate the effect of this compound on the maximal tubular reabsorption capacity for phosphate.

Protocol Outline:

-

Animal Model: Use mice treated with this compound or a vehicle control.

-

Metabolic Cages: House the mice in metabolic cages for timed urine collection (e.g., 24 hours).

-

Sample Collection: Collect urine and a blood sample at the end of the collection period.

-

Biochemical Analysis: Measure the concentrations of phosphate and creatinine in both the urine and serum samples.

-

Calculations:

-

Calculate the Glomerular Filtration Rate (GFR) using creatinine clearance: GFR = (Urine Creatinine x Urine Volume) / (Serum Creatinine x Time).

-

Calculate the Tubular Reabsorption of Phosphate (TRP): TRP = 1 - [(Urine Phosphate x Serum Creatinine) / (Serum Phosphate x Urine Creatinine)].

-

Calculate the Maximal Tubular Reabsorption of Phosphate (TmP): TmP = TRP x Serum Phosphate.

-

Calculate TmP/GFR.

-

Conclusion and Future Directions

This compound, or 24R,25-dihydroxyvitamin D3, is an active metabolite of vitamin D3 that contributes to the intricate regulation of calcium and phosphate homeostasis. While its binding affinity for the VDR is lower than that of calcitriol, it exerts distinct biological effects on the intestines, bones, and kidneys. Its role in promoting osteoblast differentiation and potentially modulating bone resorption highlights its importance in skeletal health. Further research is warranted to fully elucidate the specific signaling pathways and downstream gene targets of this compound in different tissues. A deeper understanding of its unique functions may open new avenues for the development of therapeutic agents for metabolic bone diseases and disorders of mineral metabolism. The continued investigation into the synergistic or antagonistic interactions between this compound and other vitamin D metabolites will be crucial in painting a complete picture of the vitamin D endocrine system.

References

- 1. Vitamin D endocrine system and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 24,25-dihydroxyvitamin D3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Recommendations on the measurement and the clinical use of vitamin D metabolites and vitamin D binding protein – A position paper from the IFCC Committee on bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 24R,25-dihydroxyvitamin D3 on the formation and function of osteoclastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ergocalciferol treatment and aspects of mineral homeostasis in patients with chronic kidney disease stage 4-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. promegaconnections.com [promegaconnections.com]

Secalciferol: A Comprehensive Technical Guide to its Natural Sources and Endogenous Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secalciferol, also known as ergocalciferol or vitamin D2, is a crucial secosteroid with significant biological activity. As a member of the vitamin D family, it plays a vital role in calcium homeostasis, bone metabolism, and immune modulation. Unlike its animal-derived counterpart, cholecalciferol (vitamin D3), this compound is primarily synthesized by fungi and plants upon exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of the natural sources of this compound, its endogenous synthesis pathway, and the key experimental methodologies used in its study.

Natural Sources of this compound

The primary natural sources of this compound are fungi, particularly mushrooms, which are rich in its precursor, ergosterol.[1][2] In the absence of UV light, the concentration of this compound in most fungi is negligible.[3][4][5] However, upon exposure to UV radiation, a photochemical conversion of ergosterol to this compound occurs, significantly increasing its concentration.[3][4][5]

Ergosterol Content in Various Fungal Species

Ergosterol is the principal sterol in fungal cell membranes, and its concentration can vary widely among different species.[6][7] This variation influences the potential of a particular fungal species as a source of this compound.

Table 1: Ergosterol Content in Selected Fungal Species

| Fungal Species | Ergosterol Content (μg/mg dry mass) | Reference |

| Agaricus bisporus (White button mushroom) | 5700 µg/g d.w. | [8] |

| Pleurotus ostreatus (Oyster mushroom) | 3600 µg/g d.w. | [8] |

| Filamentous Fungi (average) | 2.6 - 14 | [6] |

| Yeasts (average) | 37 - 42 | [6] |

Note: The ergosterol content can be influenced by growth conditions and strain variations.

This compound Content in UV-Irradiated Mushrooms

The conversion of ergosterol to this compound is dependent on the dose and wavelength of UV radiation. Both UV-B (280-315 nm) and UV-C (100-280 nm) radiation have been shown to be effective.[4][5]

Table 2: this compound (Vitamin D2) Content in Mushrooms Before and After UV Irradiation

| Mushroom Species | Initial Vitamin D2 Content (µg/g d.w.) | UV-B Irradiated Vitamin D2 Content (µg/g d.w.) | Reference |

| Agaricus bisporus | 0.3 | 57 | [8] |

| Pleurotus ostreatus | 3.1 | 37 | [8] |

| Lentinula edodes (Shiitake) | Not specified | 29.87 ± 1.38 | [9] |

| Cantharellus tubaeformis | 1.6 ± 0.02 (µg/g DM) | 14.0 ± 1.30 (µg/g DM) (after 2h UV-C) | [5] |

| Agaricus bisporus (white) | 0.07 ± 0.004 (µg/g DM) | 10.1 ± 0.31 (µg/g DM) (after 2h UV-C) | [5] |

| Enokitake mushroom | Not specified | Highest among 8 tested varieties | [4] |

d.w. = dry weight; DM = Dry Mass

Endogenous Synthesis and Metabolism of this compound

The endogenous synthesis of this compound in fungi is a photochemical process. In humans and other vertebrates, ingested this compound undergoes a series of metabolic activation steps to become biologically active.

Photochemical Synthesis of this compound from Ergosterol

The synthesis of this compound is initiated by the exposure of ergosterol to UV radiation. This process involves the opening of the B-ring of the sterol molecule.

Metabolic Activation of this compound in Vertebrates

Once ingested, this compound is biologically inactive and requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol. This metabolic pathway is analogous to that of cholecalciferol (Vitamin D3).[10][11][12]

Signaling Pathways of Active this compound

The biologically active form of this compound, 1,25-dihydroxyergocalciferol, exerts its effects through both genomic and non-genomic signaling pathways. While both vitamin D2 and D3 metabolites bind to the vitamin D receptor (VDR), some studies suggest differences in their effects on gene expression.[13][14]

Genomic Signaling Pathway

The genomic pathway involves the binding of 1,25-dihydroxyergocalciferol to the nuclear VDR. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby regulating their transcription.[11][15]

Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic responses by interacting with a membrane-associated VDR (mVDR) or other membrane receptors.[16][17][18] This leads to the activation of various second messenger systems and downstream signaling cascades.

Experimental Protocols

Induction of this compound Synthesis by UV Irradiation

Objective: To convert ergosterol in mushrooms to this compound using UV-B radiation.

Materials:

-

Fresh or dried mushrooms (e.g., Agaricus bisporus, Pleurotus ostreatus)

-

UV-B lamps (280-315 nm)

-

UV radiometer

-

Drying oven (optional)

-

Slicing equipment

Protocol:

-

Sample Preparation: Slice fresh mushrooms to a uniform thickness (e.g., 4 mm) to increase the surface area for UV exposure.[8] For dried mushrooms, they can be used whole or powdered.

-

UV Irradiation Setup: Arrange the mushroom slices in a single layer on a rack. Position the UV-B lamps at a fixed distance above the samples (e.g., 30 cm).[8]

-

Irradiation: Expose the mushrooms to UV-B radiation for a specified duration. The optimal exposure time can vary depending on the mushroom species and the intensity of the UV source (e.g., 15 to 120 minutes).[19] Monitor the UV dosage using a radiometer. A target dosage could be in the range of 12.5 kJ/m².[19]

-

Post-Irradiation Handling: After irradiation, the mushrooms can be used fresh, dried, or frozen for later analysis. To prevent degradation of the newly synthesized this compound, protect the samples from further light exposure.

Extraction and Quantification of Ergosterol and this compound

Objective: To extract and quantify ergosterol and this compound from fungal samples using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Lyophilized and powdered fungal sample

-

Ethanolic potassium hydroxide solution (e.g., 25% KOH in ethanol)

-

n-Heptane or n-Hexane

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ergosterol and this compound standards

-

HPLC system with a UV detector or Mass Spectrometer (MS)

-

C18 column

Protocol:

-

Saponification:

-

Extraction:

-

After cooling, add water and an organic solvent like n-heptane or n-hexane to the mixture.

-

Vortex vigorously to extract the non-saponifiable fraction containing ergosterol and this compound into the organic layer.[3]

-

Separate the organic phase. Repeat the extraction process on the aqueous phase to maximize recovery.

-

-

Sample Preparation for HPLC:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase (e.g., methanol/water mixture).

-

Filter the sample through a 0.45 µm filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase, for example, methanol:water (95:5, v/v), at a flow rate of 1.0 mL/min.[8]

-

Detect ergosterol and this compound using a UV detector at 282 nm for ergosterol and 265 nm for this compound. Alternatively, use a mass spectrometer for more sensitive and specific quantification.

-

Quantify the concentrations by comparing the peak areas of the samples to a standard curve prepared from known concentrations of ergosterol and this compound standards.

-

Conclusion

This compound represents a vital, plant- and fungi-derived form of vitamin D. Understanding its natural sources, the conditions that promote its synthesis, and the analytical methods for its quantification are essential for researchers in nutrition, mycology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential and applications of this compound. The distinct, albeit similar, metabolic and signaling pathways compared to cholecalciferol warrant continued research to fully elucidate their respective physiological roles.

References

- 1. A Human Vitamin D Receptor Mutant Activated by Cholecalciferol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholecalciferol or Calcifediol in the Management of Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. UV induced conversion during drying of ergosterol to vitamin D in various mushrooms: Effect of different drying conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ergosterol content in various fungal species and biocontaminated building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of UV irradiation conditions for the vitamin D2-fortified shiitake mushroom (Lentinula edodes) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Vitamin D - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vitamins D3 and D2 have marked but different global effects on gene expression in a rat oligodendrocyte precursor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medrxiv.org [medrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Non-genomic signal transduction pathway of vitamin D in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Article - Journal Bone Fragility [journalbonefragility.com]

- 19. Optimizing the production of vitamin D in white button mushrooms (Agaricus bisporus) using ultraviolet radiation and measurement of its stability - PMC [pmc.ncbi.nlm.nih.gov]

Key Differences Between Secalciferol and Other Vitamin D Forms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for maintaining mineral homeostasis and regulating various physiological processes. The most well-known forms include cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2), which are prohormones that require enzymatic conversion to their biologically active forms. The most potent active form is calcitriol (1α,25-dihydroxycholecalciferol), which exerts its effects through the vitamin D receptor (VDR). Secalciferol (24,25-dihydroxycholecalciferol) is another major metabolite of vitamin D, and while historically considered less active, recent research has highlighted its unique biological functions and potential therapeutic applications. This technical guide provides a detailed comparison of this compound with other key vitamin D forms, focusing on their biochemical differences, mechanisms of action, and pharmacokinetic profiles.

Biochemical and Structural Differences

The various forms of vitamin D are distinguished by the hydroxylation patterns on the cholecalciferol backbone. These structural modifications significantly influence their binding affinity for the VDR and their subsequent biological activity.

| Vitamin D Form | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Cholecalciferol (D3) | C27H44O | 384.64 | Prohormone; requires hydroxylation at C25 and C1. |

| Ergocalciferol (D2) | C28H44O | 396.65 | Plant-derived prohormone; differs from D3 in the side chain. |

| Calcitriol | C27H44O3 | 416.64 | Active form; hydroxyl groups at C1 and C25. |

| This compound | C27H44O3 | 416.64 | Metabolite; hydroxyl groups at C24 and C25. |

Vitamin D Metabolism and Signaling Overview

The metabolism of vitamin D is a tightly regulated process involving sequential hydroxylation steps primarily in the liver and kidneys.

Upon activation, calcitriol binds to the VDR, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.

Comparative Analysis of Vitamin D Receptor Binding and Activation

The affinity of different vitamin D metabolites for the VDR is a key determinant of their biological potency. Calcitriol is the most potent natural agonist for the VDR.[1][2] this compound also activates the VDR, but with a reported higher EC50 value, suggesting a lower potency in initiating downstream signaling compared to calcitriol.

| Compound | VDR Binding Affinity (Kd/IC50) | VDR Activation (EC50) | Reference |

| Calcitriol | ~0.0015 nM (IC50) | - | [3] |

| This compound | - | 150 nM | [4] |

Note: Direct comparative studies of VDR binding affinity (Kd) for this compound are limited in the reviewed literature. The provided IC50 and EC50 values are from different experimental setups and should be interpreted with caution.

Experimental Protocols

Competitive Radioligand Binding Assay for VDR Affinity

This assay is used to determine the relative binding affinities of unlabeled ligands (e.g., this compound, calcitriol) to the VDR by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Purified recombinant VDR or cell lysates containing VDR.

-

Radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃).

-

Unlabeled competitor ligands (calcitriol, this compound, etc.) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, EDTA, DTT).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of radiolabeled calcitriol with the VDR preparation in the presence of increasing concentrations of the unlabeled competitor ligand.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Pharmacokinetic Profiles

The pharmacokinetic properties of vitamin D forms vary significantly, impacting their clinical utility. Cholecalciferol and ergocalciferol have long half-lives, reflecting their storage in adipose tissue. Calcitriol has a much shorter half-life, allowing for more precise dose adjustments.[5] While specific pharmacokinetic data for this compound in humans is limited, studies on the closely related 24,25-dihydroxyvitamin D3 provide some insights.

| Parameter | Cholecalciferol | Ergocalciferol | Calcitriol | 24,25-dihydroxycholecalciferol (proxy for this compound) |

| Tmax (hours) | ~10-12 | ~4.4 | ~3.4 | - |

| Cmax | Varies with dose | Varies with dose | ~50.0 pg/mL (for 2 µg dose) | - |

| Half-life (t½) | ~2 months (in body) | 1-2 days (in circulation) | ~5-8 hours | Biphasic: ~3 hours (fast), ~8.2 days (slow) |

| Reference | [6] | [7] |

Note: Pharmacokinetic parameters are subject to significant inter-individual variability and are dose-dependent.

Differential Effects on Gene Expression

Calcitriol is a potent regulator of gene expression, influencing genes involved in calcium transport (e.g., TRPV6), bone metabolism, and immune function.[8] It is a well-established inducer of CYP24A1, the enzyme responsible for its own catabolism, in a negative feedback loop. This compound's effects on gene expression are less characterized, but it is known to be a product of CYP24A1 activity. Some studies suggest that this compound may have distinct regulatory roles.

Conclusion

This compound, while a major metabolite of vitamin D, exhibits distinct biochemical and functional characteristics compared to other vitamin D forms, particularly the highly potent calcitriol. Its lower affinity for the VDR suggests a different physiological role, potentially involving alternative signaling pathways or more nuanced regulation of gene expression. The pharmacokinetic profile of the closely related 24,25-dihydroxycholecalciferol, with its biphasic elimination, also differs from the rapid clearance of calcitriol and the long-term storage of cholecalciferol. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. A deeper understanding of these differences is crucial for the development of novel vitamin D-based therapies with improved efficacy and safety profiles.

References

- 1. Long-term bioavailability after a single oral or intramuscular administration of 600,000 IU of ergocalciferol or cholecalciferol: implications for treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Pharmacokinetics of a single oral dose of vitamin D3 (70,000 IU) in pregnant and non-pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Oral Cholecalciferol in Healthy Subjects with Vitamin D Deficiency: A Randomized Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and Bioequivalence Studies of Calcitriol Soft Capsules in Healthy Chinese Volunteers [cjph.com.cn]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Effects of Cholecalciferol and Calcitriol on Circulating Markers of CKD Mineral Bone Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Standard Protocols for Secalciferol Administration in Mice: A Comparative Guide to Intraperitoneal and Subcutaneous Routes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of Secalciferol (24,25-dihydroxyvitamin D3) in mouse models. It offers a comparative overview of two common parenteral routes: intraperitoneal (IP) and subcutaneous (SC) injection. The following sections detail the methodologies, quantitative data, and relevant biological pathways to guide researchers in designing and executing in vivo studies involving this compound.

Introduction to this compound Administration in Mice

This compound, or 24,25-dihydroxyvitamin D3, is a metabolite of vitamin D3. Its administration in murine models is crucial for investigating its physiological roles, which are thought to be distinct from those of its more active counterpart, calcitriol (1,25-dihydroxyvitamin D3). The choice between intraperitoneal (IP) and subcutaneous (SC) administration depends on the desired pharmacokinetic profile, experimental goals, and the specific research context. IP injection offers rapid absorption into the systemic circulation, while SC injection typically results in a slower, more sustained release.

While specific dosages and vehicles for this compound are not as extensively documented as for other vitamin D metabolites, this guide provides protocols based on established practices for administering similar compounds to mice. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.

Quantitative Data for Vitamin D Metabolite Administration

The following table summarizes dosages of vitamin D metabolites administered intraperitoneally in mice, as reported in the literature. This data can serve as a reference for designing studies with this compound.

| Compound | Dosage | Mouse Strain | Administration Route | Vehicle | Reference Study |

| 1,25-dihydroxyvitamin D3 | 0.125 µ g/mouse | C3H/HeJ | Intraperitoneal (IP) | Not Specified | --INVALID-LINK--[1] |

| 1,25-dihydroxyvitamin D3 | 0.5 µ g/mouse | C3H/HeJ | Intraperitoneal (IP) | Not Specified | --INVALID-LINK--[1] |

| 1,25-dihydroxyvitamin D3 | 24 pmol/g | Not Specified | Intraperitoneal (IP) | Not Specified | --INVALID-LINK--[2] |

Experimental Protocols

The following are detailed, step-by-step protocols for the IP and SC administration of substances to mice. These are general guidelines and should be adapted based on the specific requirements of the experimental design, including the chosen vehicle for this compound.

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injections are administered into the peritoneal cavity. This method allows for rapid absorption of the substance.

Materials:

-

Sterile syringes (1 ml or smaller)

-

Sterile needles (25-27 gauge)

-

This compound solution in a sterile vehicle

-

70% ethanol or other suitable disinfectant

-

Appropriate personal protective equipment (gloves, lab coat)

Procedure:

-

Preparation: Prepare the this compound solution in a sterile vehicle. Common vehicles for vitamin D metabolites include ethanol, propylene glycol, or oil-based solutions. Ensure the final concentration allows for the desired dose in a volume of less than 10 ml/kg body weight. Warm the solution to room temperature to minimize discomfort to the animal.

-

Animal Restraint:

-

One-person technique: Gently restrain the mouse by scruffing the skin on its back and neck to immobilize the head and body. The mouse can be placed on a wire cage lid for better grip.

-

Two-person technique: One person restrains the mouse while the other performs the injection. This is often safer and less stressful for the animal.

-

-

Injection Site Identification: Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards. This helps to move the abdominal organs away from the injection site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][4]

-

Disinfection: Swab the injection site with 70% ethanol.

-

Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.[5]

-

Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

-

Injection: If aspiration is clear, slowly and steadily inject the solution.

-

Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

-

Monitoring: Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Subcutaneous (SC) Injection Protocol

Subcutaneous injections are administered into the space between the skin and the underlying muscle. This route provides a slower absorption rate compared to IP injection.

Materials:

-

Sterile syringes (1 ml or smaller)

-

Sterile needles (25-27 gauge)

-

This compound solution in a sterile vehicle

-

70% ethanol or other suitable disinfectant (optional)

-

Appropriate personal protective equipment (gloves, lab coat)

Procedure:

-

Preparation: Prepare the this compound solution as described for the IP protocol. The maximum volume per site for SC injection is typically 5-10 ml/kg body weight.

-

Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders. This will create a "tent" of skin.

-

Injection Site Identification: The most common site for SC injection is the dorsal midline, between the shoulder blades. Other sites include the flank.

-

Disinfection (Optional): The injection site can be wiped with 70% ethanol.

-

Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.

-

Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

-

Injection: Inject the solution slowly, creating a small bleb or pocket under the skin.

-

Needle Withdrawal: Withdraw the needle and gently pinch the injection site to prevent leakage of the solution.

-

Monitoring: Return the mouse to its cage and monitor for any signs of discomfort, skin irritation, or leakage at the injection site.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the standardized workflows for IP and SC administration of this compound in mice.

Vitamin D Metabolic Pathway

The following diagram illustrates the metabolic pathway of Vitamin D, highlighting the formation of this compound.

This diagram illustrates that this compound is produced from the action of the enzyme 24-hydroxylase (CYP24A1) on 25-hydroxyvitamin D3 and is a key step in the catabolism of vitamin D metabolites.[4][6] The biologically active form, calcitriol, exerts its effects by binding to the Vitamin D Receptor (VDR), which in turn regulates gene expression in various target tissues.[7]

References

- 1. Pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 in normal mice after systemic exposure to effective and safe antitumor doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse vitamin D-24-hydroxylase: molecular cloning, tissue distribution, and transcriptional regulation by 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin D3 1,25-Dihydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

High-performance liquid chromatography (HPLC) method for Secalciferol analysis

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of Secalciferol, a synthetic analog of vitamin D3. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the methodology for accurate and precise determination of this compound in various samples. The method is particularly relevant for quality control in pharmaceutical formulations and for pharmacokinetic studies.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard solution.

Instrumentation and Materials

2.1 Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

-

Data acquisition and processing software (e.g., Empower, ChemStation).

2.2 Chemicals and Reagents

-

This compound reference standard (Purity > 95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

All other chemicals and reagents should be of analytical grade.

2.3 Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Waters X-Bridge C18 (150 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Methanol: Acetonitrile (80:20 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 100 µL[1] |

| Column Temp. | 30°C[1] |

| Detection | UV at 265 nm[2] |

| Run Time | 15 minutes[1] |

Experimental Protocols

3.1 Preparation of Standard Solutions

-

Standard Stock Solution (250 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 100 mL amber volumetric flask. Dissolve in and dilute to volume with Methanol.[2]

-

Working Standard Solution (25 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL amber volumetric flask and dilute to volume with the mobile phase.

-

Calibration Curve Solutions: Prepare a series of calibration standards by further diluting the Working Standard Solution with the mobile phase to achieve concentrations in the range of 0.05 µg/mL to 0.5 µg/mL.[2]

3.2 Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specified amount of this compound into a suitable volumetric flask.

-